Cas no 60610-15-3 (8-chloro-1,2-dihydroquinazolin-2-one)

8-chloro-1,2-dihydroquinazolin-2-one 化学的及び物理的性質

名前と識別子

-

- 8-氯-喹唑啉-2(1H)-酮

- 2(1H)-Quinazolinone, 8-chloro-

- 8-chloroquinazolin-2(1H)-one

- 8-chloro-1H-quinazolin-2-one

- 8-Chloro-2(1h)-quinazolinone

- 2(1H)-Quinazolinone,8-chloro-

- F15812

- 8-chloro-1,2-dihydroquinazolin-2-one

-

- MDL: MFCD24559380

- インチ: 1S/C8H5ClN2O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-4H,(H,10,11,12)

- InChIKey: MSANDOGHHPTVFK-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC2C=NC(NC=21)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 229

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 41.5

8-chloro-1,2-dihydroquinazolin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0412-10G |

8-chloro-1,2-dihydroquinazolin-2-one |

60610-15-3 | 95% | 10g |

¥ 17,127.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0412-1G |

8-chloro-1,2-dihydroquinazolin-2-one |

60610-15-3 | 95% | 1g |

¥ 3,425.00 | 2023-03-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559033-1g |

8-Chloroquinazolin-2(1H)-one |

60610-15-3 | 98% | 1g |

¥4234.00 | 2024-05-07 | |

| Ambeed | A264445-1g |

8-Chloroquinazolin-2(1H)-one |

60610-15-3 | 98% | 1g |

$489.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0412-250mg |

8-chloro-1,2-dihydroquinazolin-2-one |

60610-15-3 | 95% | 250mg |

¥1498.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0412-1.0g |

8-chloro-1,2-dihydroquinazolin-2-one |

60610-15-3 | 95% | 1.0g |

¥3423.0000 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0412-10.0g |

8-chloro-1,2-dihydroquinazolin-2-one |

60610-15-3 | 95% | 10.0g |

¥17114.0000 | 2024-07-21 | |

| Crysdot LLC | CD11095586-1g |

8-Chloroquinazolin-2(1H)-one |

60610-15-3 | 97% | 1g |

$589 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0412-500MG |

8-chloro-1,2-dihydroquinazolin-2-one |

60610-15-3 | 95% | 500MG |

¥ 2,283.00 | 2023-03-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0412-100MG |

8-chloro-1,2-dihydroquinazolin-2-one |

60610-15-3 | 95% | 100MG |

¥ 858.00 | 2023-03-14 |

8-chloro-1,2-dihydroquinazolin-2-one 関連文献

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

8-chloro-1,2-dihydroquinazolin-2-oneに関する追加情報

Introduction to 8-chloro-1,2-dihydroquinazolin-2-one (CAS No. 60610-15-3)

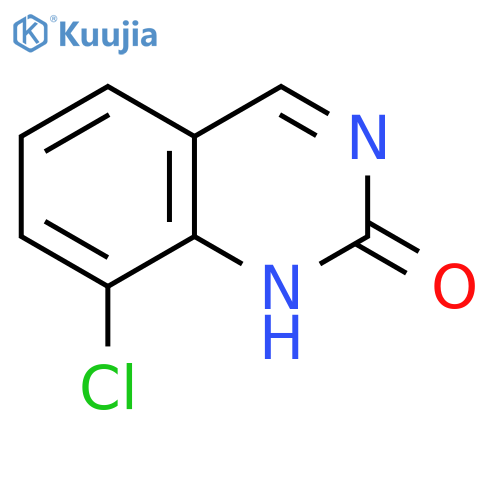

8-chloro-1,2-dihydroquinazolin-2-one, identified by its Chemical Abstracts Service (CAS) number 60610-15-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a chloro substituent at the 8-position of the quinazoline core enhances its chemical reactivity and functional versatility, making it a valuable scaffold for drug discovery and development.

The structural framework of 8-chloro-1,2-dihydroquinazolin-2-one consists of a fused bicyclic system comprising a benzene ring and a pyridazine ring, with the chloro group attached at the 8-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in designing targeted interventions against various diseases. The dihydroquinazolinone moiety further contributes to its pharmacological potential by serving as a versatile pharmacophore that can interact with biological targets such as enzymes and receptors.

In recent years, quinazoline derivatives have been extensively studied for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Among these derivatives, 8-chloro-1,2-dihydroquinazolin-2-one has emerged as a promising candidate due to its ability to modulate key cellular pathways involved in disease progression. The chloro substituent not only enhances the molecule's binding affinity but also facilitates further chemical modifications, allowing for the development of novel analogs with improved pharmacokinetic profiles.

One of the most compelling aspects of 8-chloro-1,2-dihydroquinazolin-2-one is its role in inhibiting kinases, which are enzymes critical for cell signaling and proliferation. Kinase inhibitors have become a cornerstone of modern cancer therapy, and quinazoline-based compounds are among the most successful classes of kinase inhibitors developed to date. The chloro-substituted dihydroquinazolinone scaffold has been shown to effectively target tyrosine kinases and serine/threonine kinases, making it a potent tool in the fight against various types of cancer.

Recent advancements in computational chemistry and structure-based drug design have further highlighted the therapeutic potential of 8-chloro-1,2-dihydroquinazolin-2-one. Molecular docking studies have demonstrated its high binding affinity for several kinases, including those involved in chronic myeloid leukemia (CML) and other hematological malignancies. These studies have provided critical insights into the interactions between 8-chloro-1,2-dihydroquinazolin-2-one and its target proteins, paving the way for rational drug design strategies.

The compound's ability to cross the blood-brain barrier has also been explored in preclinical studies, suggesting its potential application in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Quinazoline derivatives have been shown to modulate neurotransmitter systems and reduce oxidative stress, two key pathological features of these conditions. 8-chloro-1,2-dihydroquinazolin-2-one, with its optimized pharmacophoric properties, may offer a novel approach to addressing these challenging diseases.

In addition to its anti-cancer and neuroprotective effects, 8-chloro-1,2-dihydroquinazolin-2-one has demonstrated promising anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By inhibiting inflammatory pathways such as NF-κB and MAPK cascades, this compound may help mitigate inflammation-related pathologies. Preclinical studies have shown that it can reduce pro-inflammatory cytokine production and attenuate inflammatory responses in animal models.

The synthesis of 8-chloro-1,2-dihydroquinazolin-2-one involves multi-step organic reactions that highlight its synthetic accessibility while maintaining high yields and purity. The process typically begins with the condensation of appropriately substituted benzaldehyde derivatives with amidines or hydrazines to form the quinazoline core. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) introduces the chloro substituent at the desired position. This synthetic route is well-established and can be adapted for large-scale production if needed.

The pharmacokinetic profile of 8-chloro-1,2-dihydroquinazolin-2-one is another area of active investigation. Studies have shown that it exhibits moderate solubility in water and good oral bioavailability in animal models. These properties are crucial for ensuring effective delivery to target tissues and minimizing side effects. Further optimization efforts are focused on enhancing its metabolic stability and reducing potential drug-drug interactions.

Regulatory considerations play a significant role in advancing 8-chloro-1,2-dihydroquinazolin-2-one towards clinical application. Compliance with Good Manufacturing Practices (GMP) is essential for ensuring product consistency and safety during preclinical testing phases. Collaborative efforts between academic researchers and pharmaceutical companies are necessary to navigate regulatory hurdles efficiently.

The future prospects for 8-chloro-1,2-dihydroquinazolin-2-one are bright given its multifaceted therapeutic potential. Ongoing research aims to elucidate its mechanism of action across different disease models and identify new applications where it could provide therapeutic benefits. Advances in drug delivery systems may also enhance its efficacy by improving targeting specificity and bioavailability.

60610-15-3 (8-chloro-1,2-dihydroquinazolin-2-one) 関連製品

- 2138818-09-2((1-Bromohexa-1,5-dien-3-yl)benzene)

- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)

- 2137607-76-0(N-(3-aminooxolan-3-yl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)

- 57097-72-0(6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione)

- 2229326-13-8(4-(3,5-dimethoxypyridin-4-yl)pyrrolidin-2-one)

- 505-55-5(Heneicosan-1,21-disaeure)

- 1416346-62-7(3-Cyclopropyl-5-(4-ethoxy-3-methoxy-phenyl)-1H-[1,2,4]triazole)

- 2102410-05-7(Methyl 3-ethynylcyclopentane-1-carboxylate)

- 1638591-49-7(1-methyl-7-(trifluoromethyl)indazole-3-carboxamide)

- 5255-67-4(Ethyl pyridin-2-ylcarbamate)